molecular formula C11H12N2OS2 B2729158 11-Methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 372180-34-2

11-Methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2729158
CAS No.: 372180-34-2
M. Wt: 252.35
InChI Key: YKCFHYYFCDDLKE-UHFFFAOYSA-N
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Description

7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophenol with ethyl acetoacetate followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl position.

Scientific Research Applications

7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific fusion of benzothiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-5-2-3-6-7(4-5)16-10-8(6)9(14)12-11(15)13-10/h5H,2-4H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFHYYFCDDLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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